8-methyl-2,3,4,5,10,11,12,13-octahydro[1]benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one
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Overview
Description
8-methyl-2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one is a complex organic compound with a unique structure that combines elements of benzofuran, cycloheptane, and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzofuran structure, followed by the introduction of the cycloheptane and chromene moieties through a series of cyclization and functionalization reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
8-methyl-2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-methyl-2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenemethanol, 2,3,4,4a,5,6,7,8-octahydro-α,α,4a,8-tetramethyl-: This compound shares structural similarities with 8-methyl-2,3,4,5,10,11,12,13-octahydrobenzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one and is used in similar research applications.
Uniqueness
The uniqueness of 8-methyl-2,3,4,5,10,11,12,13-octahydro1benzofuro[3,2-g]cyclohepta[c]chromen-6(1H)-one lies in its complex structure, which combines multiple ring systems and functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C21H22O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
12-methyl-10,14-dioxapentacyclo[11.9.0.03,11.04,9.016,22]docosa-1,3(11),4(9),12,16(22)-pentaen-15-one |
InChI |
InChI=1S/C21H22O3/c1-12-19-17(14-8-5-6-10-18(14)23-19)11-16-13-7-3-2-4-9-15(13)21(22)24-20(12)16/h11H,2-10H2,1H3 |
InChI Key |
CDYIKZDLVPHZAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC4=C3CCCC4)C5=C(CCCCC5)C(=O)O2 |
Origin of Product |
United States |
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